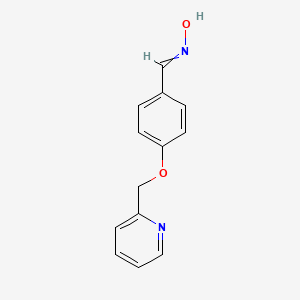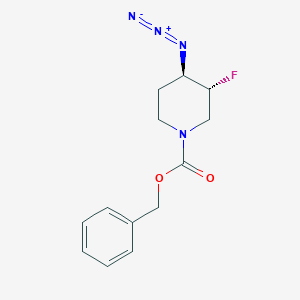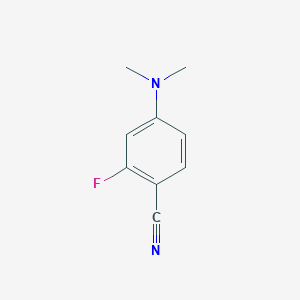
Tert-Butyl-6-(Hydroxymethyl)-1,4-oxazepan-4-carboxylat
Übersicht
Beschreibung
Tert-butyl compounds are often used in organic chemistry due to their stability and the ease with which the tert-butyl group can be removed . The hydroxymethyl group provides a versatile handle for further chemical modifications.
Synthesis Analysis
The synthesis of tert-butyl compounds typically involves multi-step reactions starting from various precursors . For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized and characterized by spectroscopic methods .Molecular Structure Analysis
The molecular structures of tert-butyl compounds have been elucidated using single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
Tert-butyl compounds can undergo various chemical reactions, making them valuable intermediates . For instance, the organocatalyst 1- (2-hydroxyethyl)-piperazine was identified to promote direct C (sp2)-H arylation of unactivated arenes .Physical And Chemical Properties Analysis
Tert-butyl compounds generally have unique physical and chemical properties that make them useful in various applications . For example, tert-butyl 2- (hydroxymethyl)piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a hydroxymethyl group.Wissenschaftliche Forschungsanwendungen
NMR-Spektroskopie-Untersuchungen
Die tert-Butylgruppe dient als empfindlicher Sensor in der NMR-Spektroskopie zur Untersuchung von Makromolekülkomplexen. Aufgrund ihrer drei chemisch identischen Methylgruppen zeigt die tert-Butylgruppe außergewöhnlich schmale und intensive NMR-Signale, selbst wenn sie an große Proteine oder Komplexe gebunden ist . Dies macht sie zu einem unschätzbaren Werkzeug für die Analyse von biomolekularen Verbänden, insbesondere solchen mit begrenzter Stabilität oder Löslichkeit.
Synthese von bioaktiven Molekülen
Tert-Butyl-6-(Hydroxymethyl)-1,4-oxazepan-4-carboxylat dient als Vorläufer bei der Synthese von biologisch aktiven Naturprodukten. Seine Struktur ermöglicht Modifikationen, die zu Verbindungen mit potenziellen therapeutischen Anwendungen führen können .
Pharmazeutische Entwicklung
Diese Verbindung kann zur Synthese monosubstituierter Piperazin-Zwischenprodukte verwendet werden, die in vielen bioaktiven Molekülen und Arzneimitteln vorkommen. Ihre Vielseitigkeit bei der Bildung von Piperazin-haltigen Verbindungen deutet auf mögliche Anwendungen bei der Entwicklung neuer Arzneimittel hin.
Palladium-katalysierte Reaktionen
In der organischen Synthese wird this compound in palladiumkatalysierten Reaktionen verwendet, um N-Boc-geschützte Aniline herzustellen. Dies ist ein entscheidender Schritt bei der Synthese komplexer organischer Moleküle, zu denen Arzneimittel und andere funktionelle Materialien gehören können .
Protein-Markierung für Membrankomplexstudien
Die tert-Butylgruppe wird zur Markierung von Proteinen verwendet, die an der Neurotransmitterfreisetzung beteiligt sind. Diese Markierung erleichtert die Untersuchung von präsynaptischen Komplexen auf Membranen und liefert Erkenntnisse über die Mechanismen der Neurotransmission .
Chromatographie und Massenspektrometrie
Obwohl nicht direkt mit this compound zusammenhängend, werden die Eigenschaften der tert-Butylgruppe in der Chromatographie und Massenspektrometrie genutzt, um die Effizienz und Wirksamkeit dieser Analysemethoden zu verbessern .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-4-5-15-8-9(6-12)7-13/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJSFXUOECCLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1063734-19-9 | |
| Record name | tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)
![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)

![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)
![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)

![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)
